N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide
Description
N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Properties
Molecular Formula |
C14H11N5OS3 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C14H11N5OS3/c20-12(11-9-22-19-16-11)15-13-17-18-14(23-13)21-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2,(H,15,17,20)/b7-4+ |
InChI Key |
MUCFQSSQHQPJSS-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(S2)NC(=O)C3=CSN=N3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(S2)NC(=O)C3=CSN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of appropriate thiadiazole precursors with various reagents under controlled conditions. One common method involves the reaction of 1,3,4-thiadiazole derivatives with phenylprop-2-en-1-yl sulfanyl compounds in the presence of a suitable catalyst . The reaction conditions often include specific temperatures, solvents, and reaction times to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high efficiency, cost-effectiveness, and minimal environmental impact. Industrial methods may also include purification steps such as crystallization, distillation, and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halides, amines; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in various substituted thiadiazole derivatives .
Scientific Research Applications
N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including epilepsy and inflammation.
Mechanism of Action
The mechanism of action of N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of carbonic anhydrase, increasing cerebral blood flow and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)acetamide
- 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is unique due to its specific structural features, such as the presence of both thiadiazole and phenylprop-2-en-1-yl sulfanyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
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